Latanoprost amide

Description

Properties

IUPAC Name |

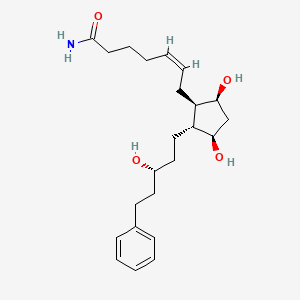

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35NO4/c24-23(28)11-7-2-1-6-10-19-20(22(27)16-21(19)26)15-14-18(25)13-12-17-8-4-3-5-9-17/h1,3-6,8-9,18-22,25-27H,2,7,10-16H2,(H2,24,28)/b6-1-/t18-,19+,20+,21-,22+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOWZBKFWHSZFZ-NFVOFSAMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)CC=CCCCC(=O)N)CCC(CCC2=CC=CC=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CCCC(=O)N)CC[C@H](CCC2=CC=CC=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Evaluation of Novel Latanoprost Amide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis, biological evaluation, and associated signaling pathways of novel latanoprost (B1674536) amide derivatives. It is intended to serve as a resource for researchers actively engaged in the development of new therapeutic agents for glaucoma and other conditions where modulation of the prostaglandin (B15479496) F2α (PGF2α) receptor is beneficial.

Latanoprost, a PGF2α analog, is a first-line treatment for open-angle glaucoma and ocular hypertension.[1] It effectively reduces intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor.[2][3] The development of latanoprost amide derivatives is a promising area of research aimed at enhancing the pharmacological properties of the parent compound, such as increased duration of action, improved side-effect profile, and greater chemical stability.

Core Synthetic Strategies

The synthesis of this compound derivatives typically involves the modification of the C-1 carboxyl group of latanoprost into an amide functionality. This transformation is generally achieved through standard amidation reactions. A general synthetic scheme begins with the activation of the carboxylic acid of latanoprost, followed by coupling with a desired amine.

A variety of synthetic approaches for latanoprost itself have been developed, often employing organocatalysis and pot-economical strategies to achieve high stereoselectivity and overall yield.[4][5][6] These methods often rely on key intermediates such as bicyclic enals or Corey lactone derivatives.[5][7]

Detailed Experimental Protocols

General Procedure for the Synthesis of this compound Derivatives:

-

Activation of Latanoprost Carboxylic Acid: To a solution of latanoprost acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) (1.1-1.5 equivalents) is added. The reaction is typically stirred at 0°C for 30 minutes.

-

Amine Coupling: The desired primary or secondary amine (1.1-1.5 equivalents) is then added to the reaction mixture, along with a non-nucleophilic base such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 equivalents).

-

Reaction Monitoring and Work-up: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is filtered to remove any precipitated urea (B33335) (if DCC is used). The filtrate is then washed sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure this compound derivative.

Note: Latanoprost is an isopropyl ester prodrug that is hydrolyzed by esterases in the cornea to its biologically active acid form.[1][2] For the synthesis of amide derivatives, the free acid of latanoprost is the required starting material.

Quantitative Data Summary

The following tables summarize key quantitative data for latanoprost and its derivatives.

| Compound | IOP Reduction (%) | Receptor | Notes | Reference |

| Latanoprost | 25-35% | FP Receptor Agonist | Clinically used for glaucoma. | [1][3] |

| Latanoprost ethyl amide | Similar to latanoprost | FP Receptor Agonist | Slower hydrolysis to the active acid. | [8][9] |

| Parameter | Value | Conditions | Reference |

| Latanoprost Peak Concentration in Aqueous Humor | ~2 hours post-administration | Topical administration in humans | [1] |

| Latanoprost Max IOP Lowering Effect | 8-12 hours post-administration | Topical administration in humans | [1] |

| Latanoprost Duration of Action | > 24 hours | Topical administration in humans | [1][10] |

| Latanoprost Ethyl Amide to Acid Conversion Rate | ~2.5 µg/g corneal tissue/hr | Bovine and human corneal tissue | [8][9] |

Signaling Pathways and Experimental Workflows

Prostaglandin F2α (FP) Receptor Signaling Pathway

Latanoprost and its amide derivatives exert their therapeutic effects by acting as agonists at the prostaglandin F2α (FP) receptor, a G-protein coupled receptor (GPCR).[11][12] Activation of the FP receptor is crucial for the IOP-lowering effect of latanoprost.[13] Upon ligand binding, the FP receptor primarily couples to the Gq alpha subunit of the Gq-Gβγ complex.[14] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[14] This signaling pathway can also lead to the transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of the mitogen-activated protein kinase (MAPK) signaling pathway.[15]

FP Receptor Signaling Pathway

General Experimental Workflow for Synthesis and Evaluation

The development of novel this compound derivatives follows a structured workflow, from initial synthesis and purification to comprehensive biological evaluation.

Experimental Workflow

References

- 1. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Latanoprost synthesis - chemicalbook [chemicalbook.com]

- 3. Effect of latanoprost on intraocular pressure, visual acuity and C-reactive protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organocatalyst-mediated, pot-economical total synthesis of latanoprost - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of prostaglandin analogues, latanoprost and bimatoprost, using organocatalysis via a key bicyclic enal intermediate [pubmed.ncbi.nlm.nih.gov]

- 6. Organocatalyst-mediated, pot-economical total synthesis of latanoprost - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02978F [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. amsbio.com [amsbio.com]

- 10. The effect of latanoprost on circadian intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]

- 12. What are PTGFR modulators and how do they work? [synapse.patsnap.com]

- 13. Effect of latanoprost on intraocular pressure in mice lacking the prostaglandin FP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 15. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Characterization of Latanoprost Methyl Amide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost (B1674536), an isopropyl ester prodrug of prostaglandin (B15479496) F2α, is a first-line treatment for glaucoma and ocular hypertension.[1] Its therapeutic effect is mediated by the free acid, which is formed via hydrolysis in the cornea.[2][3] The modification of the C-1 carboxyl group is a common strategy to alter the pharmacokinetic and pharmacodynamic properties of prostaglandin analogues. This guide focuses on the chemical characterization of Latanoprost methyl amide, a theoretical analogue where the C-1 isopropyl ester is replaced by an N-methyl amide group.

While direct experimental data for Latanoprost methyl amide is not extensively available in public literature, this document provides a comprehensive characterization framework based on established analytical techniques for Latanoprost and similar prostaglandin analogues.[4][5][6] The methodologies and expected data presented herein serve as a robust guide for researchers involved in the synthesis, development, and quality control of this and other novel prostaglandin derivatives.

Physicochemical Properties

The initial step in characterizing a new chemical entity involves determining its fundamental physicochemical properties. These properties influence the compound's solubility, stability, and formulation development. The predicted properties for Latanoprost methyl amide are contrasted with the known properties of Latanoprost.

| Property | Latanoprost | Latanoprost Methyl Amide (Predicted) | Data Source |

| Chemical Structure | Isopropyl-(Z)-7[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoate | (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-N-methylhept-5-enamide | [1] (modified) |

| Molecular Formula | C₂₆H₄₀O₅ | C₂₅H₃₉NO₄ | [1] (modified) |

| Molecular Weight | 432.6 g/mol | 417.59 g/mol | [1] (calculated) |

| Exact Mass | 432.28757437 Da | 417.287909 Da | [1] (calculated) |

| XLogP3 (Predicted) | 4.3 | ~3.8 | [1][7] (inferred) |

| Physical Form | Colorless to slightly yellow oil | Expected to be an oil or amorphous solid | [8] |

| Solubility | Practically insoluble in water; very soluble in acetonitrile (B52724); freely soluble in acetone, ethanol, isopropanol, methanol (B129727). | Expected to have low aqueous solubility but be soluble in organic solvents like methanol, ethanol, and acetonitrile. | [8][9] |

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous confirmation of the chemical structure.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify functional groups. For Latanoprost methyl amide, the key spectral change compared to Latanoprost would be the absence of the ester carbonyl (C=O) stretch and the appearance of characteristic amide bands.[10] The IR spectrum of Latanoprost shows a prominent ester carbonyl stretch around 1729 cm⁻¹.[10] In contrast, N-methyl amides typically display a strong Amide I band (primarily C=O stretch) between 1630-1680 cm⁻¹ and an Amide II band (N-H bend and C-N stretch) around 1520-1570 cm⁻¹.[11]

| Functional Group | Latanoprost (Observed, cm⁻¹) | Latanoprost Methyl Amide (Expected, cm⁻¹) | Vibration Type |

| O-H (Alcohols) | ~3374 | ~3300-3400 | O-H Stretch (broad) |

| C-H (Aliphatic) | ~2933 | ~2850-2960 | C-H Stretch |

| Ester C=O | ~1729 | N/A | C=O Stretch |

| Amide C=O | N/A | ~1630-1680 (Amide I) | C=O Stretch |

| Amide N-H/C-N | N/A | ~1520-1570 (Amide II) | N-H Bend, C-N Stretch |

| O-H Bend | ~1455 | ~1450 | O-H Bend |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H-NMR: Key differences in the ¹H-NMR spectrum of Latanoprost methyl amide compared to Latanoprost would include:

-

The disappearance of the isopropyl ester signals (a septet around 4.9-5.1 ppm and two doublets around 1.2 ppm).

-

The appearance of a singlet or doublet for the N-methyl group (N-CH₃) around 2.7-3.0 ppm.

-

A broad singlet for the amide proton (N-H) in the region of 5.5-8.5 ppm, which may exhibit slow rotation around the C-N bond.[12]

-

A shift in the protons on the carbon adjacent to the carbonyl group.

-

-

¹³C-NMR: The most significant change would be the shift of the carbonyl carbon signal. The ester carbonyl in Latanoprost appears around 173 ppm, whereas an amide carbonyl is expected to be in a similar region, typically 170-175 ppm. The isopropyl carbons would be replaced by the N-methyl carbon signal around 25-30 ppm.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of Latanoprost methyl amide (Predicted: 417.2879 for [M+H]⁺, C₂₅H₄₀NO₄). Tandem MS (MS/MS) would be employed to study its fragmentation pattern, which provides further structural confirmation and is essential for developing quantitative bioanalytical methods.[5]

Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the standard technique for assessing the purity of pharmaceutical compounds and quantifying related substances.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most common method for analyzing Latanoprost and its analogues.[13][14] A C18 or C8 column with a mobile phase consisting of a mixture of acetonitrile and/or methanol with an aqueous buffer (e.g., phosphate (B84403) buffer or water with 0.1% trifluoroacetic acid or formic acid) is typically effective.[14][15] Given its structure, Latanoprost methyl amide is expected to be slightly less hydrophobic than Latanoprost, resulting in a shorter retention time under identical RP-HPLC conditions.

Normal-Phase HPLC (NP-HPLC)

For separating closely related stereoisomers, such as the 15(S)-epimer or 5,6-trans isomer, normal-phase HPLC can offer superior resolution.[4] This method typically uses a silica (B1680970) or amino (NH₂) column with a non-polar mobile phase like heptane-isopropanol-acetonitrile.[4]

Detailed Experimental Protocols

Protocol: RP-HPLC Purity Analysis

-

Instrumentation: HPLC system with UV detector.

-

Column: Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm) or equivalent.[15]

-

Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v) containing 0.1% v/v trifluoroacetic acid, adjusted to pH 3.0.[15]

-

Flow Rate: 1.0 mL/min.[15]

-

Detection: UV at 210 nm.[13]

-

Injection Volume: 20 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 50 µg/mL.

-

Validation: The method should be validated according to ICH Q2(R1) guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[13]

Protocol: LC-MS/MS Quantitative Analysis

-

Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]

-

Column: Waters Acquity BEH C8 (150 mm x 2.1 mm, 1.8 µm) or equivalent.[16]

-

Mobile Phase: Gradient elution using A) 0.1% formic acid in water and B) Acetonitrile.

-

Ionization Mode: ESI positive.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM). The precursor ion would be the [M+H]⁺ ion (m/z 417.3). Product ions would be determined by infusing a standard solution and identifying stable fragments.

-

Sample Preparation: For biological matrices (e.g., plasma, aqueous humor), protein precipitation with methanol or liquid-liquid extraction with ethyl acetate/isopropanol is typically required.[5][16] An appropriate internal standard (e.g., a deuterated analogue) should be used.

Protocol: FT-IR Spectroscopy

-

Instrumentation: Fourier-Transform Infrared Spectrometer.

-

Sample Preparation: For an oily sample, a thin film can be prepared by applying a small amount of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Analysis: Identify characteristic absorption bands corresponding to the functional groups as detailed in Table 2.

Mandatory Visualizations

Prostaglandin F2α Signaling Pathway

Latanoprost and its analogues exert their intraocular pressure-lowering effect by acting as agonists at the Prostaglandin F (FP) receptor.[8] This interaction activates G-protein-dependent pathways, ultimately leading to increased uveoscleral outflow of aqueous humor.[17][18]

Caption: FP receptor signaling cascade initiated by Latanoprost.

Experimental Workflow for Chemical Characterization

A logical workflow ensures that all necessary data for the comprehensive characterization of a new chemical entity are collected systematically.

Caption: General workflow for the chemical characterization of a novel compound.

References

- 1. Latanoprost | C26H40O5 | CID 5311221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. akjournals.com [akjournals.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Latanoprost methyl ester | C24H36O5 | CID 59787529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. EP1759702B1 - Method of preparing a latanoprost ophthalmic solution and solution thus produced - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Prostaglandin F2 alpha and its analogs induce release of endogenous prostaglandins in iris and ciliary muscles isolated from cat and other mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. aoa.org [aoa.org]

An In-depth Technical Guide to Exploring Latanoprost Amide Derivatives for Enhanced Prostanoid Receptor Subtype Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Exploring Latanoprost (B1674536) Amide Derivatives

Latanoprost, a prostaglandin (B15479496) F2α analog, is a first-line treatment for glaucoma, effectively lowering intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor.[1] It is an isopropyl ester prodrug that is hydrolyzed by corneal esterases to its biologically active form, latanoprost acid.[2] The primary therapeutic target of latanoprost acid is the prostanoid FP receptor.[2]

While latanoprost is highly effective, its activity is not entirely exclusive to the FP receptor. Latanoprost acid has been shown to exhibit some activity at other prostanoid receptors, such as the EP1 receptor.[3] This off-target activity can potentially contribute to side effects. The development of derivatives with higher selectivity for the FP receptor could lead to agents with an improved safety and tolerability profile.

Modification of the C-1 carboxyl group of latanoprost acid to form amide derivatives presents a promising strategy for altering receptor subtype selectivity. This approach has been exemplified by bimatoprost, which is an ethyl amide derivative of a prostaglandin F2α analog.[4] The exploration of a systematic series of N-substituted latanoprost amides could therefore yield novel compounds with fine-tuned affinities and potencies for various prostanoid receptors.

Quantitative Data on Related Prostanoid Receptor Agonists

To provide a baseline for the exploration of latanoprost amide derivatives, the following tables summarize the receptor binding affinities (Ki) and functional potencies (EC50) of latanoprost acid and other relevant prostaglandin analogs at various human prostanoid receptors. This data is essential for comparative analysis when evaluating novel amide derivatives.

Table 1: Prostanoid Receptor Binding Affinities (Ki, nM)

| Compound | FP | EP1 | EP3 | DP | EP4 | IP | TP |

| Latanoprost Acid | 98 | 119 | - | - | - | - | - |

| Travoprost Acid | 35 | 9540 | 3501 | 52000 | 41000 | >90000 | 121000 |

| Bimatoprost Acid | 83 | 95 | 387 | - | - | - | - |

Data sourced from Sharif et al., 2003.[3] A lower Ki value indicates higher binding affinity.

Table 2: Prostanoid Receptor Functional Potencies (EC50, nM)

| Compound | Cell Type | FP | EP1 |

| Latanoprost Acid | h-ciliary muscle | 32-124 | 119 |

| Travoprost Acid | h-ciliary muscle | 1.4 | - |

| Travoprost Acid | h-trabecular meshwork | 3.6 | - |

| Bimatoprost Acid | various | 2.8-3.8 | 2.7 |

| Bimatoprost (amide) | cloned h-FP receptor | 681 | - |

| Bimatoprost (amide) | h-trabecular meshwork | 3245 | - |

Data sourced from Sharif et al., 2003.[3] A lower EC50 value indicates higher potency.

Key Signaling Pathways

The primary signaling pathway for the FP receptor involves the Gq/11 family of G proteins. Understanding this pathway is crucial for designing functional assays to screen this compound derivatives.

Caption: FP Receptor Gq/11 Signaling Pathway.

Experimental Workflow for Derivative Exploration

A systematic approach is necessary for the synthesis and evaluation of this compound derivatives. The following diagram illustrates a typical workflow for such a drug discovery program.

References

- 1. Latanoprost | C26H40O5 | CID 5311221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. amsbio.com [amsbio.com]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. Synthesis of prostaglandin analogues, latanoprost and bimatoprost, using organocatalysis via a key bicyclic enal intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

Latanoprost Amide as a Prodrug Strategy for Targeted Ocular Drug Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Latanoprost (B1674536), a prostaglandin (B15479496) F2α analogue, is a cornerstone in the management of glaucoma and ocular hypertension, primarily available as its isopropyl ester prodrug. This technical guide explores the rationale and potential of an alternative prodrug strategy: the use of latanoprost amide. By modifying the carboxylic acid group to an amide, it is hypothesized that the resulting compound will exhibit altered physicochemical properties, leading to a modified pharmacokinetic profile, potentially offering advantages in terms of targeted delivery, sustained intraocular pressure (IOP) reduction, and an improved side-effect profile. This document provides a comprehensive overview of the synthesis, proposed mechanism of action, and evaluation methodologies for this compound prodrugs, supported by quantitative data and detailed experimental protocols.

Introduction: The Rationale for Latanoprost Prodrugs

Latanoprost is a potent and selective FP receptor agonist that effectively lowers intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor.[1][2] However, the active form, latanoprost acid, is a carboxylic acid with limited lipophilicity, which hinders its penetration across the cornea.[3] To overcome this, latanoprost is formulated as an isopropyl ester prodrug.[3][4] This ester masking of the polar carboxylic acid group increases the molecule's lipophilicity, facilitating its absorption through the corneal epithelium.[3] Once inside the cornea, esterases hydrolyze the ester bond, releasing the biologically active latanoprost acid.[1]

The success of the isopropyl ester prodrug strategy has paved the way for exploring other prodrug modifications to further optimize the therapeutic profile of latanoprost. One such promising approach is the formation of an amide linkage, creating a this compound prodrug. Amide bonds are generally more resistant to hydrolysis than ester bonds, which could translate to a slower, more sustained release of the active latanoprost acid in the eye. This could potentially lead to a longer duration of action, requiring less frequent administration and improving patient compliance. Furthermore, the altered polarity and hydrogen bonding capacity of the amide moiety may influence its interaction with ocular tissues and transporters, potentially leading to more targeted delivery and a reduction in systemic side effects.

This compound: A Novel Prodrug Approach

The core concept of the this compound prodrug strategy is the replacement of the isopropyl ester group with an N-alkyl amide, such as an N-ethyl amide. This modification is expected to influence several key properties of the drug molecule.

Physicochemical Properties and Ocular Penetration

The conversion of the carboxylic acid to an amide is anticipated to maintain or slightly increase the lipophilicity of the molecule, a critical factor for corneal penetration. The amide group, with its capacity for hydrogen bonding, may also influence the drug's interaction with the corneal epithelium and its subsequent transport into the aqueous humor.

Bioconversion to Latanoprost Acid

Similar to the ester prodrug, the therapeutic effect of a this compound relies on its conversion to the active latanoprost acid within the eye. This bioactivation is mediated by amidase enzymes present in ocular tissues, particularly the cornea. Studies on other prostaglandin amide prodrugs, such as bimatoprost (B1667075) (an ethyl amide), have shown that corneal tissue possesses the necessary enzymatic machinery to hydrolyze the amide bond and release the active free acid. The rate of this hydrolysis is a key determinant of the prodrug's pharmacokinetic profile. It is hypothesized that the amide bond in this compound would be hydrolyzed at a slower rate compared to the ester bond in the conventional latanoprost, leading to a more sustained release of the active drug.

Quantitative Data: Latanoprost Isopropyl Ester Efficacy

| Table 1: Intraocular Pressure Reduction with Latanoprost 0.005% in Patients with Primary Open-Angle Glaucoma or Ocular Hypertension | |

| Study Parameter | Result |

| Mean Baseline IOP | 25.3 ± 3.0 mmHg |

| Mean IOP Reduction after 12 months | 7.9 mmHg (32% reduction) |

| Final IOP after 12 months | 17.4 ± 2.7 mmHg |

| Reference |

| Table 2: Comparison of IOP Reduction between Latanoprost 0.005% and Timolol 0.5% in Primary Angle-Closure Glaucoma | |

| Treatment Group | Mean Baseline IOP (mmHg) | Mean IOP Reduction (mmHg) | Percentage Reduction |

|---|---|---|---|

| Latanoprost 0.005% | 25.7 ± 0.9 | 8.8 ± 1.1 | 34.2% |

| Timolol 0.5% | 25.2 ± 1.1 | 5.7 ± 0.9 | 22.6% |

| Reference | |

| Table 3: Dose-Ranging Study of Latanoprost in Primary Open-Angle Glaucoma and Ocular Hypertension (Change from Baseline at Week 4) | |

| Latanoprost Concentration | Mean IOP Change at 8 a.m. (mmHg) | Mean IOP Change at 4 p.m. (mmHg) |

|---|---|---|

| 50 µg/mL (0.005%) | -10.13 | -8.90 |

| 75 µg/mL | -9.59 | -8.29 |

| 100 µg/mL | -10.02 | -8.81 |

| 125 µg/mL | -9.06 | -8.34 |

| Reference | |

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of this compound prodrugs.

Synthesis of Latanoprost N-Ethylamide

This protocol describes a general method for the synthesis of Latanoprost N-ethylamide from Latanoprost acid.

Materials:

-

Latanoprost acid

-

Ethylamine (B1201723) (2.0 M solution in THF)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)

Procedure:

-

Dissolve Latanoprost acid (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution and stir for 15 minutes at room temperature.

-

Add DIPEA (3 equivalents) to the reaction mixture, followed by the slow addition of ethylamine solution (1.5 equivalents).

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., a gradient of ethyl acetate in hexanes) to yield pure Latanoprost N-ethylamide.

-

Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

In Vitro Hydrolysis of this compound in Corneal Tissue

This protocol is adapted from studies on other prostaglandin amide prodrugs and is designed to assess the enzymatic conversion of this compound to Latanoprost acid in corneal tissue.

Materials:

-

Freshly isolated animal (e.g., rabbit or porcine) or human donor corneas

-

Latanoprost N-ethylamide

-

Latanoprost acid (as a standard)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Formic acid

-

High-performance liquid chromatography-mass spectrometry (HPLC-MS) system

Procedure:

-

Upon receiving the corneas, carefully dissect them and wash with ice-cold PBS.

-

Homogenize the corneal tissue in a known volume of PBS to create a corneal homogenate. Determine the total protein concentration of the homogenate using a standard protein assay (e.g., BCA assay).

-

Prepare a stock solution of Latanoprost N-ethylamide in a suitable solvent (e.g., ethanol (B145695) or DMSO) and dilute it in PBS to the desired final concentration for the assay.

-

Initiate the hydrolysis reaction by adding the Latanoprost N-ethylamide solution to the corneal homogenate. Incubate the mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw aliquots of the reaction mixture.

-

Immediately quench the enzymatic reaction in the aliquots by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the concentrations of Latanoprost N-ethylamide and the formed Latanoprost acid using a validated HPLC-MS method.

-

Construct a calibration curve using known concentrations of Latanoprost acid and Latanoprost N-ethylamide to quantify the results.

-

Calculate the rate of hydrolysis of the prodrug.

In Vivo Evaluation of Intraocular Pressure Reduction in Rabbits

This protocol outlines the methodology for assessing the IOP-lowering efficacy of a this compound formulation in a normotensive rabbit model.

Materials:

-

New Zealand White rabbits

-

Latanoprost N-ethylamide ophthalmic formulation

-

Vehicle control (the formulation without the active ingredient)

-

Tonometer (e.g., Tono-Pen)

-

Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride 0.5%)

Procedure:

-

Acclimatize the rabbits to the laboratory conditions and handling procedures for at least one week before the experiment.

-

Establish a baseline IOP for each rabbit by measuring the pressure in both eyes at regular intervals for several days prior to treatment.

-

On the day of the experiment, measure the baseline IOP.

-

Randomly divide the rabbits into treatment and control groups.

-

Instill a single drop of the Latanoprost N-ethylamide formulation into one eye of each rabbit in the treatment group. Instill a single drop of the vehicle control into the corresponding eye of the rabbits in the control group. The contralateral eye can serve as an internal control.

-

Measure the IOP in both eyes at various time points post-instillation (e.g., 1, 2, 4, 6, 8, 12, and 24 hours). Prior to each measurement, apply a drop of topical anesthetic to the cornea.

-

Record all IOP measurements and any observed ocular side effects, such as conjunctival hyperemia.

-

Calculate the mean change in IOP from baseline for both the treated and control eyes at each time point.

-

Statistically analyze the data to determine the significance of the IOP reduction produced by the this compound formulation compared to the vehicle control.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Latanoprost Acid

Latanoprost acid exerts its IOP-lowering effect by acting as a selective agonist for the prostaglandin F2α (FP) receptor, which is a G-protein coupled receptor located on ciliary muscle cells. The binding of latanoprost acid to the FP receptor initiates a signaling cascade that ultimately leads to the relaxation of the ciliary muscle and an increase in the uveoscleral outflow of aqueous humor.

Caption: PGF2α Receptor Signaling Cascade in Ciliary Muscle Cells.

Experimental Workflow for this compound Prodrug Development

The development of a novel this compound prodrug follows a structured preclinical workflow designed to assess its feasibility, efficacy, and safety.

Caption: Preclinical Development Workflow for this compound Prodrug.

Conclusion

The this compound prodrug strategy represents a logical and promising avenue for the targeted delivery of latanoprost to the eye. By leveraging a more stable amide linkage, this approach has the potential to offer a more sustained reduction in intraocular pressure, potentially leading to improved patient compliance and therapeutic outcomes. The experimental protocols and workflows detailed in this guide provide a framework for the synthesis, characterization, and preclinical evaluation of these novel prodrugs. While direct comparative clinical data with the established isopropyl ester is needed to fully elucidate the benefits of the amide approach, the foundational scientific principles and the success of other amide-based ophthalmic prodrugs suggest that this compound is a worthy candidate for further investigation in the quest for optimized glaucoma therapies.

References

The Pleiotropic Effects of Latanoprost Amide: A Technical Guide to its Mechanism of Action in Non-Ophthalmic Tissues

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Latanoprost (B1674536), a prostaglandin (B15479496) F2α (PGF2α) analogue, is renowned for its efficacy in reducing intraocular pressure. However, its therapeutic potential extends beyond ophthalmology, with significant effects observed in various non-ophthalmic tissues, including skin, hair follicles, adipose tissue, and bone. This document provides an in-depth technical overview of the mechanism of action of latanoprost prodrugs, with a focus on latanoprost amide, in these tissues. This compound, like the more common isopropyl ester form, acts as a prodrug that is hydrolyzed in vivo to the biologically active latanoprost free acid. This active metabolite selectively agonizes the prostaglandin F receptor (FP receptor), a G-protein-coupled receptor, initiating diverse downstream signaling cascades. This guide details these pathways, presents quantitative data from key studies in structured tables, outlines experimental protocols, and provides visual diagrams of the core mechanisms.

This compound: Prodrug Pharmacology

Latanoprost is typically administered as an isopropyl ester prodrug, which is rapidly hydrolyzed by corneal esterases to the active latanoprost free acid.[1][2] An alternative prodrug form, Latanoprost N-ethyl amide , modifies the C-1 carboxyl group into an N-ethyl amide.[3][4] This modification results in a slower hydrolysis pharmacokinetic profile, potentially offering altered duration of action or tissue penetration.[3][4][5] Studies on the related amide prodrug, bimatoprost (B1667075), confirm that ocular tissues can hydrolyze the amide group to the active free acid.[6] Regardless of the specific prodrug administered (ester or amide), the ultimate mechanism of action in target tissues is mediated by the latanoprost free acid binding to and activating the FP receptor.[7]

Caption: Prodrug activation of Latanoprost.

Effects on Dermal Tissues: Skin Pigmentation

Latanoprost is known to cause hyperpigmentation of the skin, a process driven by increased melanin (B1238610) production (melanogenesis) rather than an increase in the number of melanocytes.[8][9]

Mechanism of Action

The mechanism of latanoprost-induced pigmentation is indirect and involves a paracrine interaction between dermal fibroblasts and melanocytes. Studies have shown that FP receptors are expressed on fibroblasts but are absent on iridial melanocytes.[10][11] Latanoprost free acid binds to FP receptors on fibroblasts, stimulating them to release signaling molecules that, in turn, act on adjacent melanocytes. This stimulation enhances the activity of tyrosinase, the rate-limiting enzyme in melanin synthesis, leading to an increased production of eumelanin (B1172464) (the dark pigment).[9][10][12]

Caption: Fibroblast-mediated stimulation of melanogenesis.

Quantitative Data

| Parameter | Cell/Tissue Model | Latanoprost Conc. | Result | Reference |

| Dopa Oxidase Activity | Human Iridial Melanocytes co-cultured with Fibroblasts | 10⁻⁷ - 10⁻⁵ M | 25-30% increase | [10][11] |

| Eumelanin Content | Iris Stroma (Cynomolgus Monkeys) | Topical (25-38 wks) | 3 to 7-fold increase | [9] |

| Mitotic Index | Human Uveal & Cutaneous Melanoma Lines | Not specified | No significant increase | [12] |

Experimental Protocol: Fibroblast-Melanocyte Co-culture Assay

This protocol is based on the methodology described by Smith-Thomas et al. to investigate the indirect effect of latanoprost on melanogenesis.[10][11]

-

Cell Culture:

-

Human iridial melanocytes are established and expanded in MCDB 153 medium.

-

Human dermal or iridial fibroblasts are cultured in standard DMEM with 10% Fetal Bovine Serum (FBS).

-

-

Co-culture Setup:

-

Fibroblasts are seeded into 24-well plates.

-

Once the fibroblasts are attached, melanocytes are seeded on top of the fibroblast layer.

-

Control wells contain melanocytes cultured alone.

-

-

Treatment:

-

After 24 hours, the co-cultures are treated with varying concentrations of latanoprost free acid (e.g., 10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ M) or vehicle control for a period of 4 days.

-

-

Melanogenesis Assessment (Dopa Oxidase Assay):

-

At the end of the treatment period, cells are washed with phosphate-buffered saline (PBS) and lysed.

-

The cell lysate is incubated with L-DOPA solution.

-

The formation of dopachrome (B613829) is measured spectrophotometrically at 475 nm. The activity is normalized to the total protein content of the cell lysate.

-

-

FP Receptor Expression Analysis:

-

FP receptor presence on fibroblasts and absence on melanocytes is confirmed using RT-PCR and immunocytochemistry with an antibody specific to the PGF2α receptor.

-

Effects on Hair Follicles: Hair Growth Stimulation

A well-documented side effect of ophthalmic latanoprost use is hypertrichosis of the eyelashes. This has prompted investigation into its use for treating scalp alopecia.[13][14]

Mechanism of Action

Latanoprost stimulates hair growth primarily by influencing the hair follicle cycle. It is believed to act on prostanoid receptors within the dermal papilla cells of the hair follicle.[13] The primary effect appears to be the recruitment of hair follicles into the anagen (growth) phase and potentially prolonging this phase.[15] This results in an increased number of hairs and, consequently, greater hair density. Unlike some other hair loss treatments, it does not seem to significantly alter the anagen-to-telogen ratio but rather increases the absolute number of both anagen and telogen hairs.[15]

Caption: Latanoprost action on the hair follicle cycle.

Quantitative Data

| Parameter | Study Population/Model | Latanoprost Conc. / Dose | Duration | Result | Reference |

| Hair Density | 16 men with mild androgenetic alopecia | 0.1% topical solution | 24 weeks | Significant increase vs. baseline (p<0.001) and placebo (p=0.0004) | [14] |

| Hair Density | 16 men with mild androgenetic alopecia | 0.1% topical solution | 24 weeks | ~22% increase in total study population | [15] |

| Hair Regrowth | Stump-tailed macaques | 50 µg/ml topical | 5 months | Minimal hair growth | [16] |

| Hair Regrowth | Stump-tailed macaques | 500 µg/ml topical | 3 months | Moderate to marked hair regrowth | [16] |

Experimental Protocol: Human Androgenetic Alopecia Clinical Trial

This protocol is a generalized summary based on the study by Blume-Peytavi et al.[14]

-

Subject Recruitment:

-

Enroll male subjects with mild androgenetic alopecia (e.g., Hamilton-Norwood scale II-III).

-

Establish exclusion criteria (e.g., other forms of alopecia, use of other hair growth treatments).

-

-

Study Design:

-

Employ a randomized, double-blind, placebo-controlled design.

-

Define two small, non-adjacent target areas ("minizones") on the scalp of each participant.

-

Randomly assign one zone to receive the latanoprost solution (e.g., 0.1%) and the other to receive a vehicle placebo.

-

-

Treatment:

-

Subjects apply a standardized volume of the assigned solution to the respective minizone daily for the study duration (e.g., 24 weeks).

-

-

Efficacy Assessment (Phototrichogram):

-

At baseline and subsequent follow-up visits (e.g., week 0, 8, 16, 24), the target areas are shaved.

-

Digital images of the areas are captured using a high-resolution camera system under standardized lighting and magnification.

-

Specialized software is used to analyze the images to quantify hair density (hairs/cm²), hair diameter, and pigmentation. The anagen/telogen ratio can also be determined by assessing hair growth over a 48-hour period after shaving.

-

-

Safety Assessment:

-

Monitor for local adverse effects such as erythema, pruritus, and changes in scalp pigmentation at each visit.

-

Effects on Adipose Tissue: Inhibition of Adipogenesis

A notable side effect of ophthalmic latanoprost is periorbital fat atrophy, leading to a "deepening of the upper eyelid sulcus." This observation has revealed latanoprost's potent anti-adipogenic properties.

Mechanism of Action

Latanoprost inhibits the differentiation of preadipocytes into mature, lipid-storing adipocytes. This effect is mediated through the FP receptor. Upon activation, downstream signaling pathways lead to the downregulation of key adipogenic transcription factors, including Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT-enhancer-binding proteins (C/EBPs). These factors are master regulators of adipogenesis, and their inhibition effectively halts the maturation process and subsequent intracellular lipid accumulation.

Caption: Inhibition of preadipocyte differentiation.

Quantitative Data

(Specific quantitative data from primary literature on latanoprost's anti-adipogenic effects is limited in publicly available abstracts. The data below is derived from studies on various prostaglandin F2α analogues, including latanoprost, which showed similar inhibitory profiles.)

| Parameter | Cell/Tissue Model | Prostaglandin Analogue | Result | Reference |

| Adipogenic Transcription Factors (PPARγ, C/EBPα) | Human Orbital Preadipocytes | Latanoprost, Travoprost, Bimatoprost | Down-regulated expression | General finding from PGA studies |

| Intracellular Lipid Accumulation | Human Orbital Preadipocytes | Latanoprost, Travoprost, Bimatoprost | Inhibited | General finding from PGA studies |

Experimental Protocol: 3T3-L1 Preadipocyte Differentiation Assay

This protocol is a standard method for inducing adipogenesis in the 3T3-L1 cell line, which can be adapted to test the inhibitory effects of compounds like latanoprost.[17][18][19][20]

-

Cell Culture and Seeding:

-

Culture 3T3-L1 preadipocytes in DMEM with 10% calf serum.

-

Seed cells in a multi-well plate and grow until they reach 100% confluency.

-

Maintain the confluent culture for an additional 48 hours to induce growth arrest (Day 0).

-

-

Initiation of Differentiation (Day 0):

-

Replace the medium with a differentiation-inducing "cocktail" (MDI medium): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM Dexamethasone, and 1 µg/mL Insulin.

-

For test groups, add latanoprost free acid at various concentrations to the MDI medium. A vehicle control group is also included.

-

-

Maturation Phase (Day 2 onwards):

-

After 48 hours (Day 2), replace the MDI medium with a maturation medium: DMEM with 10% FBS and 1 µg/mL Insulin.

-

Continue to add latanoprost to the respective test wells.

-

Replenish the maturation medium every 2 days.

-

-

Assessment of Differentiation (Day 8-10):

-

Differentiation is assessed by visualizing and quantifying intracellular lipid accumulation.

-

Oil Red O Staining: Fix the cells with 10% formalin. Stain with a working solution of Oil Red O, which specifically stains neutral lipids red.

-

Quantification: After staining, wash the cells and extract the dye using isopropanol. Measure the absorbance of the extracted dye at approximately 490-520 nm. The level of absorbance is directly proportional to the amount of lipid accumulation.

-

Effects on Bone: Inhibition of Osteoclastogenesis

Recent research has identified a role for latanoprost in bone metabolism, specifically in inhibiting the formation and function of osteoclasts, the cells responsible for bone resorption.

Mechanism of Action

Latanoprost attenuates osteoclastogenesis induced by the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL). The proposed mechanism involves the suppression of multiple RANKL-induced signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades (ERK, JNK, and p38) and the AKT pathway.[21] Inhibition of these upstream kinases prevents the subsequent activation and nuclear translocation of key transcription factors, c-Fos and Nuclear Factor of Activated T-cells 1 (NFATc1). As NFATc1 is the master regulator of osteoclast differentiation, its suppression leads to a downstream decrease in the expression of osteoclast-specific genes like Tartrate-Resistant Acid Phosphatase (TRAP) and Cathepsin K, ultimately inhibiting osteoclast formation and bone resorption activity.[21]

Caption: Inhibition of the RANKL-induced osteoclastogenesis pathway.

Quantitative Data

| Parameter | Cell/Tissue Model | Latanoprost Conc. | Result | Reference |

| Osteoclastogenesis | RANKL-induced Bone Marrow Macrophages (BMMs) | Not specified | Dose-dependent suppression | [21] |

| Osteoclast Marker Genes (TRAP, Cathepsin K) | RANKL-induced BMMs | Not specified | Inhibited mRNA expression | [21] |

| Bone Resorption Pits | In vitro resorption assay | Not specified | Reduced resorption pit area | [21] |

| Bone Loss | LPS-induced murine calvaria osteolysis model | In vivo administration | Attenuated bone loss | [21] |

Experimental Protocol: RANKL-Induced Osteoclastogenesis Assay

This protocol describes a standard in vitro method to assess the effect of compounds on osteoclast formation, based on methodologies cited in the literature.[21][22][23]

-

Cell Isolation and Culture:

-

Isolate bone marrow macrophages (BMMs) from the femurs and tibias of mice.

-

Culture the cells in α-MEM containing 10% FBS and Macrophage Colony-Stimulating Factor (M-CSF) to promote macrophage proliferation and survival.

-

-

Induction of Osteoclastogenesis:

-

Seed the adherent BMMs into a 96-well plate.

-

Stimulate the cells with M-CSF and RANKL (e.g., 50 ng/mL) to induce differentiation into osteoclasts.

-

Simultaneously treat the cells with various concentrations of latanoprost free acid or a vehicle control.

-

-

Culture and Maintenance:

-

Culture the cells for 4-5 days, replacing the medium with fresh cytokines and test compounds every 2 days.

-

-

Assessment of Osteoclast Formation (TRAP Staining):

-

After 5 days, fix the cells with 4% paraformaldehyde.

-

Stain the cells for Tartrate-Resistant Acid Phosphatase (TRAP), a hallmark enzyme of osteoclasts, using a commercial kit (e.g., Sigma-Aldrich Acid Phosphatase Leukocyte Kit).

-

Identify osteoclasts as TRAP-positive, multinucleated (≥3 nuclei) cells under a light microscope. Quantify the number of osteoclasts per well.

-

-

Gene Expression Analysis (Optional):

-

To analyze the molecular mechanism, treat BMMs with RANKL and latanoprost for shorter periods (e.g., 24-48 hours).

-

Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of key genes like Nfatc1, Acp5 (TRAP), and Ctsk (Cathepsin K).

-

References

- 1. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Prodrug Strategies in Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. amsbio.com [amsbio.com]

- 5. Prostaglandin F2α ethyl amide - Labchem Catalog [labchem.com.my]

- 6. The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Latanoprost - Wikipedia [en.wikipedia.org]

- 8. Latanoprost: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 9. Latanoprost stimulates eumelanogenesis in iridial melanocytes of cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Latanoprost-induced pigmentation in human iridial melanocytes is fibroblast dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. Effects of latanoprost on tyrosinase activity and mitotic index of cultured melanoma lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Latanoprost As An Experimental Hair Restoration Treatment [dermhairclinic.com]

- 14. A randomized double-blind placebo-controlled pilot study to assess the efficacy of a 24-week topical treatment by latanoprost 0.1% on hair growth and pigmentation in healthy volunteers with androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bernsteinmedical.com [bernsteinmedical.com]

- 16. medicaljournalssweden.se [medicaljournalssweden.se]

- 17. medchemexpress.com [medchemexpress.com]

- 18. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]

- 19. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]

- 21. The prevention of latanoprost on osteoclastgenesis in vitro and lipopolysaccharide-induced murine calvaria osteolysis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Inhibition of RANKL-Induced Osteoclastogenesis by Novel Mutant RANKL - PMC [pmc.ncbi.nlm.nih.gov]

- 23. iovs.arvojournals.org [iovs.arvojournals.org]

biophysical properties of Latanoprost amide versus latanoprost acid

For the attention of researchers, scientists, and drug development professionals, this technical guide provides an in-depth comparison of the core biophysical properties of Latanoprost (B1674536) amide and its active metabolite, latanoprost acid. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows.

Latanoprost, a prostaglandin (B15479496) F2α analogue, is a widely prescribed topical medication for reducing intraocular pressure in patients with open-angle glaucoma and ocular hypertension. It is administered as an isopropyl ester prodrug, which is hydrolyzed by corneal esterases to the biologically active latanoprost acid.[1][2] More recently, amide-based derivatives of latanoprost, such as latanoprost ethyl amide, have been explored as alternative prodrugs with potentially advantageous properties.[3][4][5][6][7] Understanding the distinct biophysical characteristics of these molecules is paramount for optimizing drug delivery, efficacy, and stability.

Core Biophysical Properties: A Comparative Analysis

The biophysical properties of a drug molecule, including its solubility, lipophilicity, membrane permeability, and protein binding, are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following tables summarize the available quantitative data for Latanoprost amide (represented by Latanoprost ethyl amide) and latanoprost acid.

| Property | Latanoprost Ethyl Amide | Latanoprost Acid | Method | Source(s) |

| Aqueous Solubility | 200 µg/mL in PBS (pH 7.2) | Practically insoluble in water | Shake-flask method | [3] |

| Organic Solvent Solubility | - DMSO: 50 mg/mL- Ethanol: 30 mg/mL- DMF: 30 mg/mL | Freely soluble in acetone, ethanol, ethyl acetate, isopropanol, methanol, and octanol (B41247) | Not specified | [3][8] |

Table 1: Comparative Solubility Data

| Property | Latanoprost Ethyl Amide | Latanoprost Acid | Method | Source(s) |

| Lipophilicity (LogP) | Data not available | Data not available | Shake-flask or HPLC method |

Table 2: Comparative Lipophilicity Data

| Property | Latanoprost Ethyl Amide | Latanoprost Acid | Method | Source(s) |

| Corneal Permeability | Slower hydrolysis to active acid in corneal tissue suggests potentially altered permeability kinetics. | Permeability is formulation-dependent. Apparent permeability coefficient (Papp) for latanoprost (prodrug) varies significantly with formulation (e.g., 1.15 to 8.81 x 10⁻⁶ cm/s). | In vitro reconstructed human corneal tissue model (EpiCorneal™) | [3][4][5][6][7][9] |

Table 3: Comparative Corneal Permeability Insights

| Property | Latanoprost Ethyl Amide | Latanoprost Acid | Method | Source(s) |

| Plasma Protein Binding | Data not available | Latanoprost (as the isopropyl ester) is approximately 90% plasma protein-bound. | Equilibrium Dialysis | [10] |

Table 4: Comparative Protein Binding Data

Detailed Experimental Protocols

The following sections outline the detailed methodologies for determining the key biophysical properties discussed above.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.

Protocol:

-

Preparation of Saturated Solution: An excess amount of the test compound (this compound or latanoprost acid) is added to a known volume of the solvent (e.g., phosphate-buffered saline pH 7.2 for aqueous solubility, or various organic solvents).

-

Equilibration: The resulting mixture is agitated in a sealed container at a constant temperature (typically 37°C for physiological relevance) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is then centrifuged or filtered to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.[11][12][13][14]

Experimental Workflow for Solubility Determination

Lipophilicity Determination (Octanol-Water Partition Coefficient - Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Protocol:

-

Solvent Saturation: Equal volumes of n-octanol and water are mixed and shaken to saturate each phase with the other. The two phases are then separated.

-

Compound Dissolution: A known amount of the test compound is dissolved in one of the phases (typically the one in which it is more soluble).

-

Partitioning: A known volume of the compound-containing phase is mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is gently shaken for a period to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: The two phases are allowed to separate completely.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method like HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

In Vitro Corneal Permeability Assay (Using Excised Cornea)

This ex vivo method provides a good model for assessing the permeation of ophthalmic drugs across the cornea.[5][15][16]

Protocol:

-

Corneal Excision: Fresh corneas are carefully excised from animal eyes (e.g., rabbit or porcine) and mounted in a vertical diffusion cell (e.g., Franz cell), separating a donor and a receptor chamber.

-

Chamber Filling: The receptor chamber is filled with a physiological buffer (e.g., Glutathione Bicarbonate Ringer's solution) maintained at 37°C. The donor chamber is filled with the test solution containing the drug (this compound or latanoprost acid formulation).

-

Sampling: At predetermined time intervals, aliquots are withdrawn from the receptor chamber and replaced with fresh buffer.

-

Quantification: The concentration of the drug that has permeated into the receptor chamber is quantified by a sensitive analytical method such as LC-MS/MS.[17]

-

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated from the steady-state flux of the drug across the corneal tissue.

Workflow for Excised Cornea Permeability Assay

Plasma Protein Binding (Equilibrium Dialysis)

Equilibrium dialysis is a common method to determine the extent of drug binding to plasma proteins.[2][18]

Protocol:

-

Dialysis Unit Setup: A dialysis unit consisting of two chambers separated by a semi-permeable membrane (which allows the passage of small molecules but not proteins) is used.

-

Chamber Loading: One chamber is filled with plasma containing a known concentration of the test compound. The other chamber is filled with a protein-free buffer.

-

Equilibration: The unit is incubated at 37°C with gentle agitation until the concentration of the unbound drug reaches equilibrium across the membrane.

-

Sampling: After equilibration, samples are taken from both the plasma and the buffer chambers.

-

Quantification: The total drug concentration in the plasma chamber and the free drug concentration in the buffer chamber are measured by LC-MS/MS.

-

Calculation: The percentage of protein-bound drug is calculated from the difference between the total and free drug concentrations.

Signaling Pathways

Latanoprost acid exerts its therapeutic effect by acting as a selective agonist of the Prostaglandin F (FP) receptor, a G-protein coupled receptor.[2][19][20][21][22][23] Activation of the FP receptor initiates a signaling cascade that leads to an increase in the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure. This compound is a prodrug that is hydrolyzed in the cornea to latanoprost acid, which then activates the FP receptor.[3][4][5][6][7] A related compound, bimatoprost (B1667075) (a prostamide), has also been shown to be hydrolyzed to its corresponding free acid, which is a potent FP receptor agonist.[13][14] Some studies suggest that certain prostaglandin amides may also have direct activity at FP receptors or related receptor complexes.[19][20][24]

FP Receptor Signaling Pathway

Discussion and Conclusion

The available data suggest that Latanoprost ethyl amide exhibits higher aqueous solubility compared to the practically insoluble latanoprost acid. This enhanced solubility could be advantageous for formulation development. The amide bond in Latanoprost ethyl amide is hydrolyzed more slowly in corneal tissue than the ester bond in the latanoprost prodrug, indicating greater stability and potentially a more sustained release of the active acid.[3][4][5][6][7]

While direct comparative data on lipophilicity and protein binding are currently unavailable, the structural modification from a carboxylic acid to an N-ethyl amide is expected to increase lipophilicity, which could influence corneal penetration. The high plasma protein binding of the latanoprost ester suggests that the active acid, once in systemic circulation, may also exhibit significant binding. Further studies are required to fully characterize and compare the biophysical profiles of these two molecules.

The signaling mechanism for the therapeutic effect of this compound is believed to be primarily mediated through its conversion to latanoprost acid and subsequent activation of the FP receptor, mirroring the action of the established latanoprost prodrug.

This technical guide provides a foundational understanding of the key biophysical differences between this compound and latanoprost acid. Further research is warranted to generate a complete comparative dataset, which will be invaluable for the rational design and development of next-generation ophthalmic therapeutics for glaucoma and ocular hypertension.

References

- 1. Latanoprost. A review of its pharmacological properties, clinical efficacy and tolerability in the management of primary open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Permeation of Latanoprost Eye Drop Formulations in EpiCorneal [mattek.com]

- 4. Comparison of In Vitro Corneal Permeation and In Vivo Ocular Bioavailability in Rabbits of Three Marketed Latanoprost Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. air.unipr.it [air.unipr.it]

- 6. medchemexpress.com [medchemexpress.com]

- 7. amsbio.com [amsbio.com]

- 8. Asymmetry in Drug Permeability through the Cornea - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Does preservative content affect drug permeability? The permeability analysis in vitro of 3 ophthalmic Latanoprost formulations in a human epithelial cell culture model] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Latanoprost | C26H40O5 | CID 5311221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Latanoprost Quantification in Ocular Implants and Tissues: HPLC-Fluorescence vs HPLC-UV [ouci.dntb.gov.ua]

- 12. Latanoprost Quantification in Ocular Implants and Tissues: HPLC-Fluorescence vs HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Effect of In Vitro Transcorneal Approach of Aceclofenac Eye Drops through Excised Goat, Sheep, and Buffalo Corneas - PMC [pmc.ncbi.nlm.nih.gov]

- 16. preprints.org [preprints.org]

- 17. Comparison of In Vitro Corneal Permeation and In Vivo Ocular Bioavailability in Rabbits of Three Marketed Latanoprost Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. aoa.org [aoa.org]

- 19. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 21. medchemexpress.com [medchemexpress.com]

- 22. iovs.arvojournals.org [iovs.arvojournals.org]

- 23. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Recent progress in prostaglandin F2α ethanolamide (prostamide F2α) research and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Enzymatic Conversion of Latanoprost Amide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro enzymatic conversion of Latanoprost (B1674536) amide, a prostaglandin (B15479496) analogue prodrug. This document details the underlying enzymatic processes, presents quantitative data on conversion rates, and offers detailed experimental protocols for researchers investigating this and similar compounds.

Introduction

Latanoprost, a prostaglandin F2α analogue, is a widely prescribed topical medication for reducing intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1] It is typically administered as an isopropyl ester prodrug, which is hydrolyzed by esterases in the cornea to its biologically active form, Latanoprost acid.[2] Latanoprost amide is an alternative prodrug formulation where the C-1 carboxyl group is modified to an N-ethyl amide.[3] This modification is designed to alter the pharmacokinetic profile of the drug, potentially offering advantages in terms of corneal penetration and sustained release of the active Latanoprost acid. Understanding the in vitro enzymatic conversion of this compound is crucial for its development and for predicting its in vivo efficacy.

The primary mechanism of action for Latanoprost involves the activation of the prostaglandin F (FP) receptor by Latanoprost acid.[4] This activation leads to a remodeling of the extracellular matrix in the uveoscleral pathway, increasing the outflow of aqueous humor and thereby lowering IOP.[5] There is currently no evidence to suggest that this compound possesses intrinsic pharmacological activity at the FP receptor; its therapeutic effect is dependent on its conversion to Latanoprost acid.

Enzymatic Conversion of this compound

The conversion of this compound to Latanoprost acid is an enzymatic hydrolysis reaction that occurs predominantly within ocular tissues. While the ester counterpart, Latanoprost, is known to be rapidly hydrolyzed by corneal esterases, the amide bond of this compound is cleaved by amidases.[1][6]

Studies on the similar amide prodrug, Bimatoprost, have shown that enzymatic amidase activity is present in human and bovine corneal tissue, leading to the formation of the corresponding free acid.[1][4] It is suggested that Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase responsible for the degradation of endogenous fatty acid amides like anandamide, may play a significant role in the hydrolysis of prostaglandin amide prodrugs in ocular tissues.[7][8]

The enzymatic conversion can be summarized as follows:

Quantitative Data on In Vitro Conversion

Quantitative data on the in vitro hydrolysis of Latanoprost and related prostaglandin prodrugs in ocular tissues provide valuable insights into their activation kinetics. The following tables summarize key findings from published studies.

Table 1: In Vitro Hydrolysis of Latanoprost (Isopropyl Ester) in Human Ocular Tissues

| Ocular Tissue | Rate of Latanoprost Disappearance (pmol/mg tissue/hr) | Rate of Latanoprost Acid Formation (pmol/mg tissue/hr) |

| Cornea | 15.6 | 13.9 |

| Ciliary Body | 18.2 | 16.1 |

| Choroid | 25.0 | 22.3 |

| Conjunctiva | 14.9 | 13.2 |

| Sclera | 4.5 | 3.8 |

| Retina | 2.3 | 2.0 |

| Aqueous Humor | < 0.5 | < 0.5 |

Data adapted from a study on the in vitro hydrolysis of Latanoprost in human ocular tissues. The rates were calculated from the initial linear phase of the reaction.[9]

Table 2: In Vitro Hydrolysis of Prostaglandin Amides in Corneal Tissue

| Prodrug | Tissue Source | Conversion Rate to Free Acid |

| Latanoprost Ethyl Amide | Bovine and Human Cornea | ~2.5 µg/g corneal tissue/hr |

| Bimatoprost | Human and Bovine Cornea | ~2.5 µg/g/24 hours |

This data is based on studies of Latanoprost ethyl amide and Bimatoprost, and serves as an estimate for the conversion rate of this compound.[3][4]

Experimental Protocols

This section provides a detailed methodology for investigating the in vitro enzymatic conversion of this compound in ocular tissues.

In Vitro Hydrolysis Assay in Ocular Tissue Homogenates

This protocol is adapted from established methods for studying the hydrolysis of Latanoprost and Bimatoprost in ocular tissues.[4][9]

Objective: To determine the rate of enzymatic conversion of this compound to Latanoprost acid in various ocular tissues.

Materials:

-

Human or animal (e.g., rabbit, porcine) ocular tissues (cornea, ciliary body, choroid, etc.)

-

This compound

-

Latanoprost acid (as a reference standard)

-

Internal standard (e.g., deuterated Latanoprost acid)

-

Glutathione-bicarbonated Ringer's (GBR) buffer, pH 7.4

-

Homogenizer (e.g., Potter-Elvehjem)

-

Incubator or water bath at 37°C

-

Formic acid

-

LC-MS/MS system

Procedure:

-

Tissue Preparation:

-

Dissect fresh or frozen ocular tissues on ice.

-

Weigh a portion of each tissue and record the weight.

-

Homogenize the tissue in ice-cold GBR buffer (e.g., 1:10 w/v).

-

Centrifuge the homogenate at a low speed (e.g., 1000 x g for 10 minutes at 4°C) to remove large debris. The supernatant will be used as the enzyme source.

-

Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

-

-

Enzymatic Reaction:

-

Pre-warm the tissue homogenate to 37°C for 5 minutes.

-

Initiate the reaction by adding this compound (e.g., to a final concentration of 20 µM).

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

-

-

Sample Quenching and Extraction:

-

Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Vortex the samples vigorously to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples for the concentrations of this compound and Latanoprost acid using a validated LC-MS/MS method.

-

Use a suitable C18 column with a mobile phase gradient of acetonitrile and water with 0.1% formic acid.

-

Monitor the specific parent-to-product ion transitions for this compound, Latanoprost acid, and the internal standard.

-

-

Data Analysis:

-

Calculate the concentration of this compound remaining and Latanoprost acid formed at each time point.

-

Plot the concentration of Latanoprost acid formed against time.

-

Determine the initial rate of formation from the linear portion of the curve.

-

Normalize the rate to the protein concentration or tissue weight (e.g., pmol/mg protein/min or µg/g tissue/hr).

-

Latanoprost Acid Signaling Pathway

Once converted, Latanoprost acid acts as a selective agonist for the prostaglandin F (FP) receptor, a G-protein coupled receptor.[4] The binding of Latanoprost acid to the FP receptor initiates a downstream signaling cascade that ultimately leads to the therapeutic effect of IOP reduction.

The key steps in the signaling pathway are:

-

Receptor Binding: Latanoprost acid binds to and activates the FP receptor on the cell membrane of ciliary muscle cells and other tissues in the uveoscleral outflow pathway.

-

G-protein Activation: The activated FP receptor couples to Gq/11 G-proteins.

-

PLC Activation: The activated G-protein stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

-

PKC Activation: DAG and increased intracellular Ca2+ activate protein kinase C (PKC).

-

Downstream Effects: The activation of these signaling pathways leads to the expression of matrix metalloproteinases (MMPs), which remodel the extracellular matrix of the ciliary muscle, reducing hydraulic resistance and increasing aqueous humor outflow.[5] Recent research has also identified Stanniocalcin-1 (STC-1) as a key downstream effector molecule in this pathway.[9]

Conclusion

The enzymatic conversion of this compound to its active acid form is a critical step for its therapeutic efficacy. This guide has provided a detailed overview of this process, including the enzymes involved, quantitative data on conversion rates, and a comprehensive experimental protocol for in vitro investigation. The provided diagrams illustrate the key enzymatic reaction, the experimental workflow, and the downstream signaling pathway of the active metabolite. This information serves as a valuable resource for researchers and professionals in the field of drug development, facilitating a deeper understanding and further investigation of this compound and other novel ophthalmic prodrugs.

References

- 1. Stanniocalcin-1 (STC-1), a downstream effector molecule in latanoprost signaling, acts independent of the FP receptor for intraocular pressure reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. amsbio.com [amsbio.com]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. What is the mechanism of Latanoprostene Bunod? [synapse.patsnap.com]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. The emerging role of human esterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stanniocalcin-1 (STC-1), a downstream effector molecule in latanoprost signaling, acts independent of the FP receptor for intraocular pressure reduction | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

The Untapped Potential of Latanoprost Amide: A Technical Guide to Exploring New Therapeutic Frontiers

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract